(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide

Description

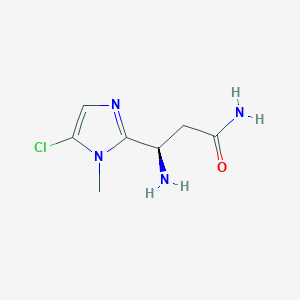

(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide (CAS: 1689989-13-6) is a chiral propanamide derivative featuring a 5-chloro-1-methylimidazole moiety. Its molecular formula is C₇H₁₁ClN₄O, with a molecular weight of 202.64 g/mol . The compound’s stereochemistry (3R configuration) and substitution pattern on the imidazole ring distinguish it from structurally related molecules.

Properties

Molecular Formula |

C7H11ClN4O |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide |

InChI |

InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m1/s1 |

InChI Key |

ZOICJCAMEYALLQ-SCSAIBSYSA-N |

Isomeric SMILES |

CN1C(=CN=C1[C@@H](CC(=O)N)N)Cl |

Canonical SMILES |

CN1C(=CN=C1C(CC(=O)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,2-diaminoethane and a carbonyl compound.

Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., elevated temperature, presence of a base).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dechlorinated or hydrogenated products.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biochemical mechanisms.

Medicine

In medicine, (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving imidazole-related pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Core structure : Propanamide backbone with a 5-chloro-1-methylimidazole substituent.

- Key functional groups : Primary amine (–NH₂), amide (–CONH₂), chloro (–Cl), and methyl (–CH₃) groups.

- Stereochemistry : Chiral center at the 3R position.

Compound 7a/7b ()

- Core structure: Pyrazole-thiophene hybrids with cyano or ester substituents.

- Key functional groups: Hydroxy (–OH), amino (–NH₂), cyano (–CN), and ester (–COOR) groups.

- Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with elemental sulfur in 1,4-dioxane .

- Comparison :

- Lacks the imidazole ring and propanamide chain of the target compound.

- Thiophene and pyrazole cores may confer distinct electronic properties and binding affinities compared to imidazole.

Compound 8l ()

- Core structure: Imidazolinone fused with a constrained phenylalanine moiety.

- Key functional groups : Trifluoromethyl (–CF₃), diphenylmethylene (–CPh₂), and isopropylamide (–CONH-iPr).

- Synthesis : Synthesized via palladium-catalyzed amination of iodobenzene derivatives .

- Comparison :

- Shares an imidazole-derived core but with additional aromatic and fluorinated substituents.

- The trifluoromethyl group enhances metabolic stability compared to the target’s chloro substituent.

Physicochemical Properties

*Estimated based on structural complexity.

Biological Activity

(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a synthetic compound that exhibits a range of biological activities due to its unique structural features, including an amino group and a chloro-substituted imidazole ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C7H11ClN4O

- Molecular Weight : 202.64 g/mol

- IUPAC Name : (3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide

The compound's structure facilitates interactions with biological macromolecules, which can influence enzyme activities and receptor functions.

Research indicates that (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide interacts with various proteins and enzymes through hydrogen bonding and potential halogen bonding. These interactions are crucial for modulating biological responses and therapeutic effects.

Anticancer Activity

Studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cell lines, including A375 (human melanoma) and PC3 (prostate carcinoma), with IC50 values indicating effective cytotoxicity:

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage and cell cycle arrest.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by targeting specific viral enzymes, although further research is needed to confirm these effects.

Synthesis

The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves several key steps:

- Formation of the Imidazole Ring : The synthesis begins with the formation of the chloro-substituted imidazole ring.

- Amidation Reaction : The imidazole is then reacted with appropriate amine precursors to introduce the amino group.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Case Studies

A recent study explored the compound's effects on human endothelial cells, demonstrating selective cytotoxicity against cancerous cells while sparing normal cells. This selectivity is critical for minimizing side effects in therapeutic applications.

Study Overview

In vitro experiments were conducted to evaluate the cytotoxic effects on various cell lines:

| Cell Line | Treatment Duration | IC50 Value (µM) |

|---|---|---|

| HUVEC | 24 h | >100 |

| A549 | 48 h | <10 |

These results highlight the compound's potential as a targeted anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.